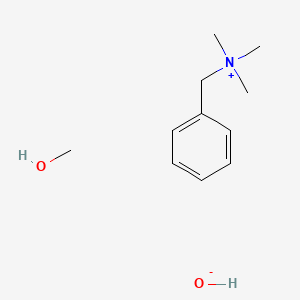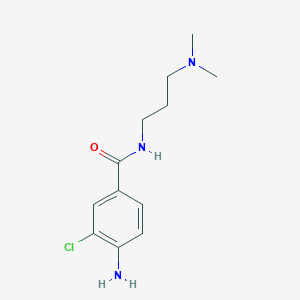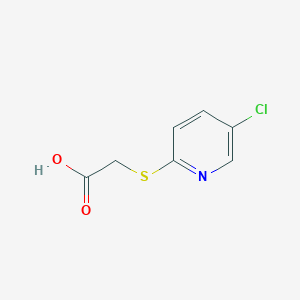
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of a benzyloxy group at the 7th position and a bromine atom at the 4th position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 7-(Benzyloxy)-2,3-dihydroinden-1-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with various functional groups.
科学研究应用
4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and bromine atom play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
7-(Benzyloxy)-2,3-dihydroinden-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3-dihydroinden-1-one: Lacks the benzyloxy group, which may reduce its binding affinity to certain molecular targets.
7-(Benzyloxy)-4-chloro-2,3-dihydroinden-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the benzyloxy group and the bromine atom in 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one makes it unique compared to other similar compounds. This combination of functional groups enhances its reactivity and potential for diverse applications in scientific research and industry.
属性
分子式 |
C16H13BrO2 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC 名称 |
4-bromo-7-phenylmethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H13BrO2/c17-13-7-9-15(16-12(13)6-8-14(16)18)19-10-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2 |
InChI 键 |
XLWGVTALTGTKBI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)OCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














